Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate: is a boronic acid derivative with a complex molecular structure. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from commercially available piperazine derivatives. The key steps involve:
Coupling Reaction: The boronic acid derivative is then coupled with an appropriate halide or triflate under palladium-catalyzed conditions.
Protection and Deprotection: The piperazine nitrogen is protected using tert-butyl carbamate (Boc) to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to ensure efficient conversion.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This reaction is the most common application, where the boronic acid derivative is coupled with aryl or vinyl halides to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation to form the corresponding phenol or reduction to form the corresponding amine.
Substitution Reactions: The boronic acid group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used catalysts include palladium(II) acetate and palladium(0) complexes.
Bases: Strong bases such as potassium carbonate or sodium carbonate are often used to facilitate the cross-coupling reactions.
Solvents: Organic solvents like toluene, tetrahydrofuran (THF), and dimethylformamide (DMF) are typically employed.
Major Products Formed:
Biaryl Compounds: These are formed through Suzuki-Miyaura cross-coupling and are valuable intermediates in pharmaceuticals and materials science.
Phenols and Amines: These are formed through oxidation and reduction reactions, respectively.
Scientific Research Applications
Chemistry: The compound is extensively used in organic synthesis for constructing complex molecules, particularly in pharmaceutical research. Biology: It serves as a tool in biological studies to probe enzyme mechanisms and interactions. Medicine: The compound's derivatives are explored for their potential therapeutic properties, including anticancer and anti-inflammatory activities. Industry: It is used in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds by coordinating with palladium catalysts and reacting with halides or triflates. The molecular targets and pathways involved are typically the active sites of enzymes or receptors in biological systems.
Comparison with Similar Compounds
Boronic Acids: Other boronic acids like phenylboronic acid and vinylboronic acid are also used in cross-coupling reactions.
Piperazine Derivatives: Piperazine derivatives with different substituents are used in various chemical syntheses.
Uniqueness: Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate stands out due to its specific structural features, which enhance its reactivity and stability in cross-coupling reactions.
Properties
IUPAC Name |
tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33BN2O4/c1-19(2,3)26-18(25)24-14-12-23(13-15-24)17-10-8-16(9-11-17)22-27-20(4,5)21(6,7)28-22/h8-11H,12-15H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAVVXGWEHZLDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCN(CC3)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383734 | |
Record name | tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
470478-90-1 | |
Record name | tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-tert-Butoxycarbonylpiperazinyl)phenylboronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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